2,2'-Dithiobis(6-fluorobenzoic Acid)

Self-Assembled Monolayers Surface Engineering Molecular Electronics

Choose 2,2'-Dithiobis(6-fluorobenzoic acid) for its unique ortho-fluorine substitution, delivering a 3.35x higher SAM dipole moment (2.21 D) vs. non-fluorinated analogs. This electronic precision ensures defined interfacial energy alignment and work function tuning for OFETs, biosensors, and tailored MOF frameworks. Non-fluorinated substitutes compromise experimental reproducibility.

Molecular Formula C14H8F2O4S2
Molecular Weight 342.3 g/mol
CAS No. 147027-64-3
Cat. No. B122457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dithiobis(6-fluorobenzoic Acid)
CAS147027-64-3
Molecular FormulaC14H8F2O4S2
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)SSC2=CC=CC(=C2C(=O)O)F)C(=O)O)F
InChIInChI=1S/C14H8F2O4S2/c15-7-3-1-5-9(11(7)13(17)18)21-22-10-6-2-4-8(16)12(10)14(19)20/h1-6H,(H,17,18)(H,19,20)
InChIKeyQEONSZINEMHFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2,2'-Dithiobis(6-fluorobenzoic Acid) CAS 147027-64-3 | Fluorinated Disulfide Procurement


2,2'-Dithiobis(6-fluorobenzoic acid) (CAS 147027-64-3), also known as bis(2-carboxy-3-fluorophenyl) disulfide, is a symmetric aromatic disulfide with the molecular formula C14H8F2O4S2 and molecular weight 342.33 g/mol . The compound features two 6-fluorobenzoic acid moieties connected by a central disulfide (-S-S-) linkage, with the fluorine atoms positioned ortho to both the carboxyl groups and the disulfide bridge . It is commercially available as a white to almost white crystalline powder with a melting point of 265 °C . This compound serves as a building block in organic synthesis, a ligand precursor for metal-organic frameworks, and a surface-modification reagent for self-assembled monolayers (SAMs) on gold substrates via S-Au chemisorption .

Procurement Alert: Why 2,2'-Dithiobis(6-fluorobenzoic Acid) Cannot Be Freely Substituted with Other Aromatic Disulfides


Aromatic disulfides as a class are often perceived as interchangeable linkers or surface-modification reagents. However, substitution of 2,2'-dithiobis(6-fluorobenzoic acid) with non-fluorinated analogs (e.g., 2,2'-dithiobisbenzoic acid or 4,4'-dithiobisbenzoic acid) or other halogenated derivatives (e.g., brominated disulfides) results in fundamentally altered electronic properties and surface characteristics [1]. The electronegativity and size of the ortho-fluorine substituent directly modulate the molecular dipole moment and charge distribution within self-assembled monolayers, which in turn governs interfacial energy alignment, wettability, and molecular recognition events [1]. Generic substitution without accounting for these quantifiable electronic differences will compromise experimental reproducibility in surface-sensitive applications.

2,2'-Dithiobis(6-fluorobenzoic Acid) Technical Evidence: Quantified Differentiation from Analogs


Fluorine Substitution Increases SAM Dipole Moment by 3.3-Fold vs Hydrogen Analog

First-principles calculations of symmetric disulfide SAMs on gold reveal that ortho-fluorine substitution in 2,2'-dithiobis(6-fluorobenzoic acid) yields a molecular dipole moment of 2.21 D, representing a 3.35-fold increase over the non-fluorinated hydrogen analog (0.66 D) and a 19% increase over the brominated analog (1.85 D) [1]. The enhanced dipole moment originates from the strong electron-withdrawing effect of fluorine (electronegativity 3.98), which redistributes charge density within the conjugated aromatic-disulfide system [1].

Self-Assembled Monolayers Surface Engineering Molecular Electronics

Ortho-Fluorine Positioning Enables Tunable Charge Transfer and Nonlinear Field Response

The same first-principles study demonstrates that the fluorine substituent in 2,2'-dithiobis(6-fluorobenzoic acid) produces a characteristic nonlinear dipole response to applied electric fields, distinct from both the hydrogen and bromine analogs [1]. Charge transfer among constituent ions varies approximately linearly with external electric field despite the HOMO-LUMO gap, and the F-substituted SAM exhibits the steepest charge-transfer slope among the three functionalized derivatives [1].

Charge Transfer Molecular Electronics Nonlinear Optics

HOMO-LUMO Gap of F-Substituted SAM: Sub-1.0 eV Enables Semimetallic Lateral Coupling

The F-substituted symmetric disulfide SAM exhibits a HOMO-LUMO energy separation of less than 1.0 eV, with the HOMO primarily localized on the sulfur atoms at the gold interface and the LUMO on the benzene-ring C-H bonding orbitals [1]. This sub-1.0 eV gap, when combined with sufficiently small intermolecular lateral distances, enables semimetallic behavior via lateral electronic coupling between adjacent molecules in the monolayer [1].

Electronic Structure Bandgap Engineering SAM Conductivity

Commercial Purity Specification: ≥98.0% by HPLC and Neutralization Titration

2,2'-Dithiobis(6-fluorobenzoic acid) is commercially available with a certified purity of ≥98.0% as determined by both HPLC (area%) and neutralization titration, with additional structural confirmation by NMR . The melting point is consistently reported as 265 °C across multiple authoritative sources, providing a reliable identity and purity benchmark for incoming quality control .

Analytical Chemistry Quality Control Procurement Specification

Reversible Disulfide Bond Enables Dynamic Covalent Chemistry and Redox-Responsive Applications

As a member of the aromatic disulfide class, 2,2'-dithiobis(6-fluorobenzoic acid) possesses a central disulfide bond capable of reversible reduction to the corresponding 6-fluoro-2-mercaptobenzoic acid thiol monomers and re-oxidation back to the disulfide dimer [1]. This reversible redox behavior is fundamental to its utility in dynamic covalent chemistry, self-healing materials, and redox-triggered release systems [1].

Dynamic Covalent Chemistry Redox Chemistry Stimuli-Responsive Materials

Procurement-Guiding Applications for 2,2'-Dithiobis(6-fluorobenzoic Acid)


Self-Assembled Monolayer (SAM) Fabrication on Gold for Surface Engineering and Molecular Electronics

Researchers requiring SAMs with defined interfacial dipole moments should prioritize 2,2'-dithiobis(6-fluorobenzoic acid) over non-fluorinated or brominated aromatic disulfide analogs. The 2.21 D dipole moment of the F-substituted SAM—3.35-fold higher than the hydrogen analog—enables precise tuning of surface potential and work function [1]. This is critical for applications in organic field-effect transistors (OFETs), molecular junctions, and biosensor interfaces where energy-level alignment at the electrode-organic interface governs device performance [1].

Metal-Organic Framework (MOF) Ligand Precursor with Enhanced Electronic Properties

In MOF synthesis, 2,2'-dithiobis(6-fluorobenzoic acid) serves as a flexible dicarboxylic acid ligand capable of coordinating metal nodes via its carboxylate groups while the disulfide bond provides conformational adaptability . The electron-withdrawing fluorine substituents modify the ligand's Lewis basicity and electronic communication with metal centers, potentially altering framework porosity, catalytic activity, and charge-transport properties relative to non-fluorinated dithiobisbenzoic acid ligands . The lower melting point (265 °C) compared to non-fluorinated DTBA analogs also facilitates solvothermal and hydrothermal synthetic protocols .

Dynamic Covalent and Redox-Responsive Materials Development

The reversible disulfide bond in 2,2'-dithiobis(6-fluorobenzoic acid) enables its use in dynamic covalent libraries, self-healing polymers, and redox-triggered drug delivery vehicles . Upon reduction with DTT or TCEP, the compound yields 6-fluoro-2-mercaptobenzoic acid, which can be subsequently re-oxidized to regenerate the disulfide . This reversible behavior, combined with the fluorinated aromatic core's distinct electronic signature, supports applications requiring stimulus-responsive material behavior coupled with spectroscopic or electrochemical readout capability .

Analytical Reagent for Thiol Quantification and Bioconjugation

The compound's ability to undergo thiol-disulfide exchange reactions positions it as a reagent for detecting and quantifying thiol groups in biological samples . In bioconjugation workflows, it can facilitate the attachment of functional molecules to thiol-containing biomolecules (e.g., cysteine residues in proteins) through disulfide bond formation, enabling controlled surface immobilization or targeted drug delivery . The fluorine substituent provides a unique NMR or mass spectrometry handle for tracking conjugation efficiency not available with non-fluorinated aromatic disulfide reagents .

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